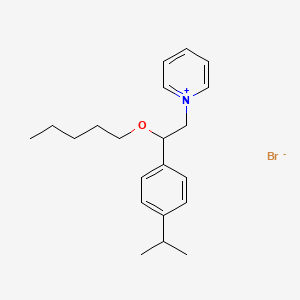
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide typically involves the reaction of p-isopropyl-beta-(pentyloxy)phenethylamine with pyridine and bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1:
p-Isopropyl-beta-(pentyloxy)phenethylamine is reacted with pyridine in the presence of a suitable solvent, such as ethanol or methanol.Step 2: Bromine is added to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt the integrity of cell membranes, leading to cell lysis and death. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium chloride
- 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium iodide
- 1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium sulfate
Uniqueness
1-(p-Isopropyl-beta-(pentyloxy)phenethyl)pyridinium bromide is unique due to its specific structure and the presence of the bromide ion. This gives it distinct chemical and biological properties compared to its chloride, iodide, and sulfate counterparts. The bromide ion may influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
21270-24-6 |
|---|---|
Formule moléculaire |
C21H30BrNO |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
1-[2-pentoxy-2-(4-propan-2-ylphenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C21H30NO.BrH/c1-4-5-9-16-23-21(17-22-14-7-6-8-15-22)20-12-10-19(11-13-20)18(2)3;/h6-8,10-15,18,21H,4-5,9,16-17H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GXTZJVDWUBHFJP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOC(C[N+]1=CC=CC=C1)C2=CC=C(C=C2)C(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


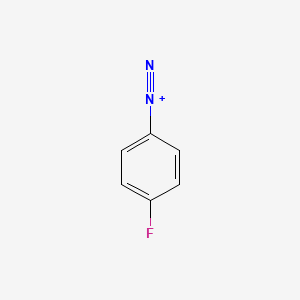

![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

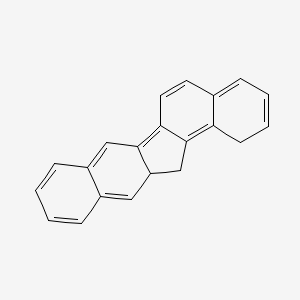
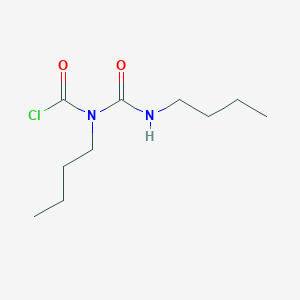
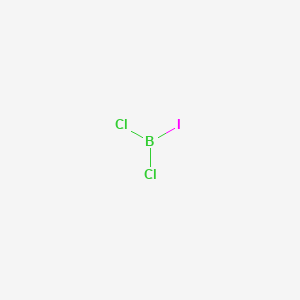
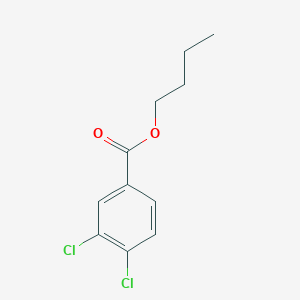
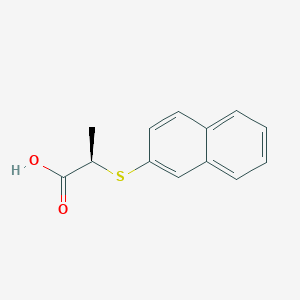
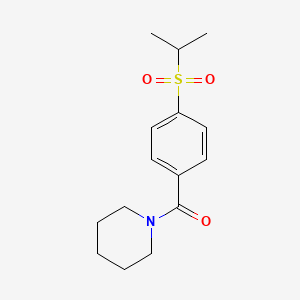

![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
